Benzo[d]thiazol-6-ylboronic acid
Description
Overview of Benzo[d]thiazole Derivatives in Medicinal Chemistry
Benzothiazoles are heterocyclic compounds composed of a benzene (B151609) ring fused to a thiazole (B1198619) ring. nih.goveurekaselect.com This structural motif is a cornerstone in medicinal chemistry, found in a variety of natural and synthetic bioactive molecules. nih.govbenthamscience.com The benzothiazole (B30560) scaffold is recognized for its ability to interact with various biological targets, leading to a wide spectrum of pharmacological activities. benthamscience.comtandfonline.com
Derivatives of benzothiazole have been extensively investigated and have shown a remarkable range of therapeutic potential, including antimicrobial, anticancer, anti-inflammatory, antiviral, and antidiabetic properties. benthamscience.comtandfonline.comtandfonline.comijper.org The versatility of the benzothiazole nucleus allows for chemical modifications, particularly at the C-2 and C-6 positions, which can significantly influence its biological activity. benthamscience.combenthamscience.com This adaptability has made benzothiazole a privileged scaffold in the quest for novel therapeutic agents. nih.gov For instance, compounds incorporating the benzothiazole structure have been found to inhibit enzymes crucial for bacterial survival, such as those involved in cell wall synthesis and DNA replication. nih.gov Furthermore, certain benzothiazole derivatives have demonstrated potent antitumor activity by inducing apoptosis and arresting the cell cycle in cancer cells. nih.govnih.gov
The following table provides a glimpse into the diverse pharmacological activities associated with benzothiazole derivatives:
| Pharmacological Activity | Examples of Investigated Derivatives |
| Antimicrobial | Thiophene-based acetamide (B32628) benzothiazole, Morpholine-based thiourea (B124793) aminobenzothiazole nih.gov |
| Anticancer | Imidazole-based benzothiazole derivatives, Thienyl-substituted benzothiazoles nih.govtandfonline.com |
| Anti-inflammatory | Isatin-benzothiazole complexes ijper.org |
| Antiviral | Various benzothiazole derivatives ijper.org |
| Antidiabetic | Various benzothiazole derivatives tandfonline.com |
Significance of Boronic Acids in Organic Synthesis
Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups (R-B(OH)₂). wikipedia.org They are considered stable, generally non-toxic, and relatively easy to synthesize, making them valuable reagents in organic chemistry. nih.govboronmolecular.com A key feature of boronic acids is their ability to act as Lewis acids, enabling them to form reversible covalent complexes with molecules containing diol functionalities, such as sugars and amino acids. wikipedia.orgmolecularcloud.org
In the realm of organic synthesis, boronic acids are indispensable building blocks, most notably for their role in the Suzuki-Miyaura cross-coupling reaction. wikipedia.orgsigmaaldrich.com This palladium-catalyzed reaction facilitates the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules, including pharmaceuticals and agrochemicals. nih.govboronmolecular.com The versatility of boronic acids extends to other significant transformations such as the Chan-Lam coupling, which forms carbon-heteroatom bonds. sigmaaldrich.comaablocks.com
The applications of boronic acids in various chemical reactions are summarized in the table below:
| Reaction Type | Description |
| Suzuki-Miyaura Coupling | Palladium-catalyzed cross-coupling of a boronic acid with an organohalide to form a new carbon-carbon bond. brainly.in |
| Chan-Lam Coupling | Copper-promoted cross-coupling of a boronic acid with an amine or alcohol to form a carbon-nitrogen or carbon-oxygen bond. molecularcloud.org |
| Liebeskind-Srogl Coupling | Palladium-catalyzed cross-coupling of a thioester with a boronic acid to form a ketone. molecularcloud.org |
| Conjugate Additions | The addition of the organic group from a boronic acid to an α,β-unsaturated carbonyl compound. aablocks.com |
The stability and reactivity of boronic acids can be modulated by converting them into boronic esters, such as pinacol (B44631) esters. These esters are often more stable and can be used in a wider range of reaction conditions, although the subsequent liberation of the boronic acid may require specific conditions. sigmaaldrich.comborates.today
Research Landscape of Benzo[d]thiazol-6-ylboronic Acid
This compound, with the chemical formula C₇H₆BNO₂S, is a specific derivative that combines the structural features of both benzothiazole and boronic acid. sigmaaldrich.com This unique combination makes it a compound of interest for researchers exploring new molecular architectures with potential biological applications.
The primary application of this compound in research is as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The boronic acid group at the 6-position of the benzothiazole ring serves as a reactive handle for the formation of new carbon-carbon bonds, allowing for the synthesis of more complex benzothiazole-containing molecules.
While extensive research specifically detailing the biological activities of this compound is still emerging, the known properties of its parent scaffolds suggest potential areas of investigation. For instance, research has indicated that some benzothiazole derivatives exhibit antimicrobial and anticancer properties. The presence of the boronic acid moiety could potentially enhance these activities or introduce novel mechanisms of action, such as the inhibition of specific enzymes through the formation of reversible covalent bonds. wikipedia.org
The synthesis of this compound and its derivatives often involves multi-step processes. A common approach includes the initial synthesis of a halogenated benzothiazole precursor, followed by a palladium-catalyzed borylation reaction to introduce the boronic acid or a boronic ester group. worktribe.comosti.gov
Key properties of this compound are provided in the table below:
| Property | Value |
| Molecular Formula | C₇H₆BNO₂S sigmaaldrich.com |
| Molecular Weight | 179.00 g/mol sigmaaldrich.com |
| Appearance | Solid sigmaaldrich.com |
| Key Functional Groups | Benzothiazole ring, Boronic acid group |
Further research is necessary to fully elucidate the specific biological profile and potential therapeutic applications of this compound and its derivatives.
Structure
2D Structure
Properties
IUPAC Name |
1,3-benzothiazol-6-ylboronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BNO2S/c10-8(11)5-1-2-6-7(3-5)12-4-9-6/h1-4,10-11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXFPSLIIZOVMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(C=C1)N=CS2)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30405529 | |
| Record name | 1,3-benzothiazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
499769-91-4 | |
| Record name | 1,3-benzothiazol-6-ylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30405529 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzothiazol-6-ylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for Benzo D Thiazol 6 Ylboronic Acid and Its Derivatives
Established Synthetic Routes to Benzo[d]thiazol-6-ylboronic Acid
Organometallic Reagent Trapping with Boric Esters
A foundational method for the synthesis of arylboronic acids, including this compound, involves the formation of an organometallic reagent, typically an organolithium or Grignard reagent, from the corresponding halo-benzothiazole. This highly reactive intermediate is then "trapped" by an electrophilic boron species, most commonly a trialkyl borate (B1201080) like triisopropyl borate. The resulting boronate ester is subsequently hydrolyzed under acidic conditions to yield the desired boronic acid.
This two-step process begins with the halogen-metal exchange of a 6-halobenzothiazole, such as 6-bromobenzothiazole. This is typically achieved using a strong organolithium base like n-butyllithium at low temperatures to prevent side reactions. The resulting 6-lithiobenzothiazole is a potent nucleophile that readily attacks the electrophilic boron atom of the trialkyl borate. The final step is the careful hydrolysis of the boronate ester intermediate.
MIDA Boronate Precursor Synthesis and Hydrolysis
To address the instability often associated with boronic acids, N-methyliminodiacetic acid (MIDA) boronates have emerged as stable, crystalline, and bench-top alternatives. nih.gov The synthesis of the MIDA boronate of this compound can be achieved through a direct transligation of trialkoxyborate salts with MIDA at elevated temperatures. nih.gov This method provides a pathway to a stable form of the boronic acid that can be easily handled and stored.
The key advantage of MIDA boronates lies in their controlled hydrolysis under specific conditions, often during a subsequent cross-coupling reaction. ed.ac.uk This "slow-release" of the boronic acid in situ can minimize side reactions, such as protodeboronation, that can plague reactions involving free boronic acids. nih.goved.ac.uk The hydrolysis of the MIDA boronate to the active boronic acid can be promoted by base, acid, or even water under neutral conditions, with the mechanism depending on the reaction environment. ed.ac.uk
Advanced Synthetic Strategies for Functionalized this compound Analogues
The development of more sophisticated synthetic methods has enabled the efficient preparation of a wide array of functionalized this compound analogues, expanding their utility in various chemical applications.
Palladium-Mediated Coupling Reactions in Benzothiazole (B30560) Synthesis
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful tools for the synthesis of functionalized benzothiazoles which can then be converted to their corresponding boronic acids. nih.govhpu2.edu.vnresearchgate.net For instance, 2-amino-6-arylbenzothiazoles can be synthesized in moderate to excellent yields via the Suzuki cross-coupling of 2-amino-6-bromobenzothiazole (B93375) with various arylboronic acids or their pinacol (B44631) esters. nih.gov This approach allows for the introduction of diverse aryl groups at the 6-position of the benzothiazole core.
Similarly, other palladium-catalyzed reactions like the Buchwald-Hartwig amination can be employed to introduce nitrogen-based functional groups, further diversifying the available benzothiazole precursors for boronic acid synthesis. bohrium.comresearchgate.net These methods offer high efficiency and broad functional group tolerance. bohrium.comrsc.org
| Reactants | Catalyst | Product | Yield | Reference |
| 2-Amino-6-bromobenzothiazole, Arylboronic acid | Pd(PPh3)4 | 2-Amino-6-arylbenzothiazole | Moderate to Excellent | nih.gov |
| 2-(4-bromophenyl)benzo[d]thiazole, Arylboronic acid derivatives | Not specified | 2-(Aryl)benzo[d]thiazole | 80-95% | hpu2.edu.vnresearchgate.net |
| 6-chloro-11-azabenzo[a]phenothiazinone, Arylphenylboronic acids | Palladium complex | 6-Aryl-11-azabenzo[a]phenothiazine-5-one | Not specified | repec.org |
Direct Borylation Methods
Direct C-H borylation has emerged as a more atom-economical and efficient strategy for the synthesis of arylboronic acids. This approach avoids the pre-functionalization required in traditional methods (i.e., the synthesis of an organohalide). While specific examples for the direct borylation of the benzothiazole 6-position to directly yield this compound are not prevalent in the provided results, the direct C-H borylation of other heterocyclic systems, such as thiophenes, using electrophilic borylation reagents is a well-established and analogous process. researchgate.net This methodology holds promise for the streamlined synthesis of this compound and its derivatives.
Purification and Characterization Techniques in Synthesis Research
The final stages of any chemical synthesis involve the purification of the crude product to remove impurities, unreacted starting materials, and byproducts, followed by a thorough characterization to confirm the identity and purity of the isolated compound.
Chromatographic Purification Strategies
Chromatography is a cornerstone of purification in modern organic synthesis. For this compound and related compounds, several chromatographic strategies are employed.
Column Chromatography: This is the most common method for purifying benzothiazole derivatives. analis.com.my Typically, silica (B1680970) gel is used as the stationary phase, with a solvent system (mobile phase) optimized to separate the desired compound from impurities. analis.com.my A common mobile phase is a mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297), with the ratio adjusted to achieve optimal separation. analis.com.my For instance, some benzothiazole derivatives are purified using a Hexane:Ethyl acetate ratio of 9.5:0.5. analis.com.my
However, the purification of boronic acids and their esters using standard silica gel chromatography can be challenging. These compounds often exhibit over-adsorption on the silica surface, leading to significant product loss and low recovery efficiency. oup.com This is often observed on Thin Layer Chromatography (TLC) plates as immobile or tailing spots. oup.com
To overcome this issue, a modified approach involving the impregnation of silica gel with boric acid has been developed. oup.comoup.com This technique has proven effective for the purification of pinacol boronic esters, a class of compounds closely related to boronic acids, by suppressing the undesired over-adsorption and improving recovery. oup.com
Table 1: Effect of Boric Acid-Treated Silica Gel (B-TLC) on Compound Recovery
| Compound Type | Analysis Method | Integrated Optical Density (IOD) at Origin (Rf ≈ 0) |
| Pinacol Boronic Ester | Untreated TLC | 44 ± 0.7% |
| Pinacol Boronic Ester | B-TLC | 28 ± 0.7% |
| This table illustrates the reduction in compound over-adsorption (material stuck at the origin) when using boric acid-treated silica gel compared to untreated silica gel, based on data for a model pinacol boronic ester. oup.com |
Other purification strategies include:
Alternative Adsorbents: In cases where silica gel is problematic, neutral alumina (B75360) can be an effective alternative stationary phase. researchgate.net
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, HPLC is a powerful tool. Aromatic boronic acids can be effectively separated using mixed-mode columns, such as a Primesep P column, which combines reversed-phase and cation-exchange properties. sielc.com
Non-Chromatographic Methods: Often used prior to a final chromatographic step, techniques like recrystallization or derivatization can significantly purify the crude product. researchgate.net A common method involves treating the crude boronic acid with a base (e.g., sodium hydroxide) to form a salt, which can be isolated by filtration and extraction, and then re-acidified to yield the pure boronic acid. google.com
Spectroscopic Analysis (NMR, MS, IR)
Once purified, the compound's identity and structure must be unequivocally confirmed. This is accomplished using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is arguably the most powerful tool for structural elucidation of organic molecules.
¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms. For this compound, one would expect to see distinct signals in the aromatic region (typically δ 7.0-8.5 ppm) corresponding to the protons on the benzothiazole ring system. mdpi.comnih.gov
¹³C NMR: Carbon NMR is used to identify all unique carbon atoms in the molecule. mdpi.comnih.gov
¹¹B NMR: This is a specific and diagnostic technique for boron-containing compounds. Boronic acids typically show a characteristic signal in the ¹¹B NMR spectrum around δ 30 ppm, confirming the presence of the boron atom.
Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, providing strong evidence of its identity. The molecular weight of this compound is 179.00 g/mol . sigmaaldrich.comcymitquimica.com Techniques like Electrospray Ionization (ESI-MS) would typically show a peak corresponding to the protonated molecule [M+H]⁺.
Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation by different chemical bonds. For this compound, the IR spectrum would display several characteristic absorption bands.
Table 2: Predicted IR and NMR Spectroscopic Data for this compound
| Technique | Feature | Expected Signal/Frequency | Interpretation |
| IR Spectroscopy | B-O Stretch | ~1340 cm⁻¹ | Confirms the presence of the boronic acid group. |
| O-H Stretch | ~3200-3400 cm⁻¹ (broad) | Indicates the hydroxyl (-OH) groups of the boronic acid. | |
| C=N Stretch | ~1640 cm⁻¹ | Characteristic of the thiazole (B1198619) ring. researchgate.net | |
| C=C Stretch | ~1460-1550 cm⁻¹ | Aromatic ring vibrations of the benzo group. researchgate.net | |
| ¹H NMR | Aromatic Protons | δ 7.0 - 8.5 ppm | Signals from the protons on the benzothiazole ring system. mdpi.comnih.gov |
| B(OH)₂ Protons | Variable, broad | Protons on the boronic acid group, often exchangeable. | |
| ¹¹B NMR | Boron Signal | ~30 ppm | Diagnostic peak for a boronic acid functional group. |
| Mass Spectrometry | Molecular Ion | m/z = 179.00 (as M⁺) or 180.01 (as [M+H]⁺) | Confirms the molecular weight of the compound. |
| This table summarizes the key spectroscopic features expected for this compound based on data from the compound itself and analogous structures. mdpi.comnih.govresearchgate.netmdpi.com |
Applications in Medicinal Chemistry and Drug Discovery
Role as Pharmaceutical Intermediates
Benzo[d]thiazole and its derivatives, including Benzo[d]thiazol-6-ylboronic acid, are fundamental intermediates in the synthesis of a wide range of pharmaceutical compounds. researchgate.net The benzothiazole (B30560) scaffold is a key component in several clinically approved drugs, demonstrating its therapeutic importance. nih.gov For instance, Riluzole is used to treat amyotrophic lateral sclerosis, while Pramipexole is used for Parkinson's disease. nih.govnih.gov Frentizole has been investigated for its immunosuppressive properties. nih.gov
The synthesis of these complex molecules often relies on foundational benzothiazole structures. ijper.org Established methods for creating the benzothiazole skeleton typically involve the condensation reactions of 2-aminothiophenols with various reagents like aldehydes, carboxylic acids, or nitriles. ijper.orgnih.gov More modern, greener synthetic approaches are continuously being developed to improve efficiency and reduce environmental impact. nih.govpharmacyjournal.in The versatility of the benzothiazole ring, which allows for substitutions at multiple positions (2, 4, 5, 6, and 7), enables chemists to fine-tune the pharmacological properties of the resulting molecules. pharmacyjournal.innih.gov This structural flexibility makes benzothiazole derivatives invaluable starting materials for creating new generations of drugs. researchgate.netijper.org
Biological Evaluation and Pharmacological Activities of Benzo[d]thiazole Compounds
The benzothiazole nucleus is a pharmacophore associated with a myriad of biological activities. nih.govresearchgate.netscilit.net Its derivatives have been extensively studied and have shown significant potential across various therapeutic areas, including antimicrobial, antiviral, anticancer, anti-inflammatory, and anticonvulsant applications. nih.govnih.govnih.gov
Benzothiazole derivatives have demonstrated broad-spectrum activity against various microbial and fungal pathogens. nih.govresearchgate.net The development of resistance to existing antimicrobial drugs has spurred the search for new agents, with benzothiazoles emerging as promising candidates. nih.gov
Several clinically approved antimicrobial drugs, such as Dimazole and Ethoxzolamide, feature the benzothiazole moiety. nih.gov Research has shown that substitutions at different positions on the benzothiazole ring can significantly influence antimicrobial potency. nih.gov For example, some studies have synthesized and evaluated benzothiazole derivatives that inhibit essential microbial enzymes like dihydropteroate (B1496061) synthase (DHPS) and DNA gyrase. nih.govnih.govresearchgate.net
In one study, isatin-clubbed benzothiazole derivatives showed potent antibacterial activity, particularly against Gram-negative bacteria like E. coli and P. aeruginosa, with one compound exhibiting a Minimum Inhibitory Concentration (MIC) of 3.1 μg/ml against E. coli. nih.gov Other research has focused on benzothiazoles containing a pyrazolone (B3327878) ring, which demonstrated high antimicrobial activity. nih.gov In the realm of antifungal agents, benzothiazole derivatives have been found to be effective against a range of pathogenic fungi, including Candida albicans and Aspergillus fumigatus. benthamdirect.comijper.org Some derivatives have shown better efficacy than existing drugs like fluconazole. rsc.org For instance, compounds 5a, 5b, 5h, and 5i were noted for their significant activity against several phytopathogenic fungi, with compound 5h being particularly potent against F. solani (IC₅₀ of 4.34 μg/mL), outperforming the control drug hymexazol. nih.gov
| Compound Type | Target Organism | Activity (MIC/IC₅₀) | Reference |
|---|---|---|---|
| Isatin-clubbed benzothiazole (41c) | E. coli | 3.1 μg/ml | nih.gov |
| Isatin-clubbed benzothiazole (41c) | P. aeruginosa | 6.2 μg/ml | nih.gov |
| Benzothiazole derivative (6m) | Cryptococcus neoformans | Higher than fluconazole | rsc.org |
| Benzothiazole derivative (6m) | Candida glabrata | Higher than fluconazole | rsc.org |
| 2-(aryloxymethyl) benzothiazole (5h) | F. solani | 4.34 μg/mL | nih.gov |
| Benzothiazole-appended bis-triazole (5f) | Rhizoctonia solani | 0.96 μM (ED₅₀) | rsc.org |
The antiviral potential of benzothiazole derivatives has been explored against several viruses, most notably Human Immunodeficiency Virus (HIV-1). nih.govmdpi.com Many currently used anti-HIV drugs target viral enzymes such as reverse transcriptase (RT) and integrase. nih.gov Benzothiazole compounds have been identified as a new class of inhibitors for these crucial viral targets. mdpi.comnih.gov
Research has led to the discovery of benzisothiazolone derivatives that act as bifunctional inhibitors, targeting both the DNA polymerase and the ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.comnih.gov For example, the compound 2-(4-methyl-3-(piperidin-1-ylsulfonyl)phenyl)benzo[d]isothiazol-3(2H)-one demonstrated robust antiviral activity with a 50% effective concentration (EC₅₀) of 1.68 µM. mdpi.comnih.gov Another study reported a 6-chlorobenzothiazole derivative with a promising anti-HIV effect, showing an EC₅₀ of less than 7 μg/ml. nih.gov
Beyond HIV, benzothiazole derivatives have also been evaluated for activity against other viruses, including Herpes Simplex Virus (HSV) and Hepatitis C Virus (HCV). nih.govmdpi.combohrium.com Certain pyrimido[2,1-b]benzothiazole derivatives showed a 50–61% reduction in viral plaques against HSV1. nih.gov
The benzothiazole scaffold is a cornerstone in the development of novel anticancer agents. nih.govmdpi.com These compounds have shown efficacy against a wide range of cancer cell lines through various mechanisms, including the induction of apoptosis and inhibition of crucial enzymes like carbonic anhydrase. nih.govmdpi.comtandfonline.com
One of the well-known benzothiazole derivatives, 2-(4-aminophenyl)benzothiazole, is recognized for its antitumor activity. mdpi.com Modifications to this parent structure have led to compounds with enhanced potency. mdpi.com For instance, a series of novel benzothiazole-thiazolidine derivatives were synthesized, with compound 4a showing an IC₅₀ value of 0.03 mM against the C6 rat brain glioma cell line, which was comparable to the activity of cisplatin. tandfonline.com Another study highlighted a substituted bromopyridine acetamide (B32628) benzothiazole derivative that exhibited potent antitumor activity against the SKRB-3 breast cancer cell line with an IC₅₀ value of 1.2 nM. nih.govtandfonline.com Similarly, a chlorobenzyl indole (B1671886) semicarbazide (B1199961) benzothiazole derivative was effective against the HT-29 colon cancer cell line with an IC₅₀ of 0.024 µM. nih.govtandfonline.com
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 4a | C6 (rat brain glioma) | 0.03 mM | tandfonline.com |
| Compound 4d | C6 (rat brain glioma) | 0.03 mM | tandfonline.com |
| Substituted bromopyridine acetamide benzothiazole (29) | SKRB-3 (breast cancer) | 1.2 nM | nih.govtandfonline.com |
| Substituted bromopyridine acetamide benzothiazole (29) | SW620 (colon adenocarcinoma) | 4.3 nM | nih.govtandfonline.com |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | HT-29 (colon cancer) | 0.024 µM | nih.govtandfonline.com |
| Chlorobenzyl indole semicarbazide benzothiazole (55) | H460 (lung cancer) | 0.29 µM | nih.govtandfonline.com |
| Benzothiazole derivative B7 | A549 (lung cancer) | Significant reduction in proliferation | frontiersin.org |
Benzothiazole derivatives have been widely investigated for their anti-inflammatory properties. nih.govresearchgate.net Chronic inflammation is linked to numerous diseases, and the development of new anti-inflammatory agents is a critical area of research. nih.gov The mechanism of action for many of these compounds involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key mediator of the inflammatory response. nih.govresearchgate.netnih.gov
In various studies, newly synthesized benzothiazole derivatives have shown anti-inflammatory activity comparable to or even exceeding that of established non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac. nih.govresearchgate.net For example, in a carrageenan-induced rat paw edema model, a standard test for acute inflammation, compound 17c showed 80% inhibition after 3 hours. nih.gov Another study synthesized benzothiazole derivatives that modulated inflammatory mediators by reducing levels of NF-κB, COX-2, and inducible nitric oxide synthase (iNOS) in hepatocellular carcinoma cells, highlighting a dual anti-inflammatory and anticancer effect. nih.gov
The benzothiazole nucleus is considered a promising scaffold for the development of new anticonvulsant drugs. nih.govnih.gov Epilepsy is a neurological disorder for which many current treatments have significant side effects, driving the need for safer alternatives. benthamdirect.com The clinically used drug Riluzole, which contains a benzothiazole core, exhibits anticonvulsant activity. nih.gov
Researchers have synthesized and screened numerous benzothiazole derivatives for their potential to suppress seizures in preclinical models, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests. nih.govmdpi.com In one study, N-[4-(benzothiazole-2-yl) phenyl] 3-substituted benzene (B151609) sulfonamides were synthesized, and compound 8 was identified as the most potent anticonvulsant agent in the PTZ test. nih.gov Another investigation found that compound V-5 (4-chlorophenyl 4-(2-(benzo[d]thiazol-2-ylamino)acetamido)benzoate) had the strongest anticonvulsant effect among the tested derivatives. ingentaconnect.com Structure-activity relationship studies have indicated that specific substitutions, such as a p-Cl group on a benzene sulfonamide moiety, can enhance anticonvulsant activity. nih.gov
Modulation of Specific Biological Targets (e.g., RIPK2, RT)
Derivatives of benzo[d]thiazole have shown significant potential in modulating the activity of specific biological targets, including Receptor-Interacting Protein 2 (RIPK2) kinase and Reverse Transcriptase (RT).
RIPK2 Inhibition:
RIPK2 kinase is a crucial component of the NOD2 signaling pathway, which plays a significant role in inflammatory diseases. nih.gov The discovery of potent and specific inhibitors of RIPK2 is a key objective in the development of new treatments for conditions like inflammatory bowel disease. nih.gov A clinical candidate, a prodrug of a complex benzothiazole derivative, has been developed that potently binds to RIPK2 kinase. nih.gov This compound demonstrates excellent activity in blocking pro-inflammatory cytokine responses in both in vivo models and human inflammatory bowel disease explant samples. nih.gov The development of this first-in-class RIPK2 kinase-specific clinical candidate highlights the therapeutic potential of targeting this pathway with benzothiazole-based inhibitors. nih.gov
The structure-activity relationship (SAR) of these inhibitors reveals that specific substitutions on the benzothiazole ring system are critical for potent inhibition. Co-crystal structures of inhibitors with RIPK2 have provided insights into the binding modes, showing that these molecules occupy the ATP-binding pocket. nih.govnih.govresearchgate.net The inhibitor's ability to sit deeper in the hydrophobic binding pocket of RIPK2 can perturb the orientation of the DFG motif, a key regulatory element in kinases, leading to potent inhibition. nih.govresearchgate.net
Reverse Transcriptase (RT) Inhibition:
HIV-1 Reverse Transcriptase (RT) is a primary target for antiretroviral therapy. nih.gov Novel (4/6-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones have been synthesized and evaluated for their inhibitory action against HIV-1 RT. nih.gov Some of these compounds exhibited potent inhibitory activity, with IC50 values as low as 0.04 µM, surpassing the reference compound nevirapine. nih.gov Kinetic analysis of the most active compounds indicated an uncompetitive mode of inhibition, a desirable characteristic as it may be effective against strains resistant to traditional non-competitive inhibitors. nih.gov
Furthermore, benzisothiazolone derivatives, which share a structural similarity with benzothiazoles, have been identified as bifunctional inhibitors of both the DNA polymerase and ribonuclease H (RNase H) activities of HIV-1 RT. mdpi.com This dual inhibition is significant as the RNase H active site is not targeted by any currently approved antiretroviral drugs. mdpi.com
Therapeutic Potential in Myotonic Dystrophy Type 2
While direct studies on this compound for Myotonic Dystrophy Type 2 (DM2) are not extensively documented, the broader class of benzothiazole derivatives has been explored for various therapeutic applications. The ability of benzothiazoles to interact with biological targets makes them interesting candidates for further investigation in the context of DM2. The underlying molecular pathology of DM2 involves the toxic gain-of-function of expanded CCTG repeats in the CNBP gene, leading to the sequestration of muscleblind-like (MBNL) proteins. The development of small molecules that can disrupt this interaction or modulate the downstream effects is a key therapeutic strategy. The diverse biological activities of benzothiazole derivatives suggest their potential as scaffolds for designing molecules that could target the specific molecular defects in DM2.
Structure-Activity Relationship (SAR) Studies
The biological activity of benzo[d]thiazole derivatives is highly dependent on their chemical structure. Structure-Activity Relationship (SAR) studies are crucial for understanding how different structural modifications influence their therapeutic effects.
Positional Isomerism and Substituent Effects on Activity
The position and nature of substituents on the benzothiazole ring and any attached moieties significantly impact the biological activity of the resulting compounds. nih.govnih.gov
Positional Isomerism:
Studies on various benzothiazole derivatives have demonstrated that the position of a substituent can have a more profound effect on activity than the nature of the substituent itself. mdpi.com For instance, in a series of N-(Benzo[d]thiazol-2-yl)-nitrobenzamides, the relative positioning of the nitro group (ortho, meta, or para) led to noticeable changes in their photophysical properties. mdpi.com Similarly, the antibacterial activity of oxazolidinone derivatives with a benzotriazole (B28993) pendant was found to be greater for linearly attached benzotriazole compared to an angular attachment. nih.gov
Substituent Effects:
The electronic properties of substituents (electron-donating or electron-withdrawing) play a critical role in modulating the activity of benzothiazole derivatives.
Electron-withdrawing groups: The presence of electron-withdrawing groups like nitro or chloro groups can enhance the antibacterial activity of benzothiazole derivatives. nih.gov For example, the substitution of a 4-chloro or 6-nitro group on the benzothiazole moiety was found to increase antibacterial efficacy. nih.gov
Electron-donating groups: Conversely, electron-donating groups can also positively influence activity. For instance, the presence of a hydroxyl group at the 2nd position of a benzylidene ring attached to an amino-benzothiazole scaffold improved antibacterial action. nih.gov
Halogen groups: Halogen substitution on the benzothiazole ring has been shown to enhance antibacterial activity. nih.gov
Aryl and Alkylamine Modifications: In the context of sigma receptor ligands based on a benzo[d]thiazol-2(3H)one scaffold, modifications to linker length, aryl substitution, and alkylamine ring size significantly affected receptor affinity and selectivity. nih.gov
| Compound Series | Structural Modification | Effect on Activity | Reference |
|---|---|---|---|
| N-(Benzo[d]thiazol-2-yl)-nitrobenzamides | Positional isomerism of the nitro group (o, m, p) | Altered photophysical properties | mdpi.com |
| Oxazolidinone-benzotriazole derivatives | Linear vs. angular attachment of benzotriazole | Linear attachment showed higher antibacterial potency | nih.gov |
| Benzothiazole-N-acetyl-glucosamine conjugates | Substitution with 4-chloro or 6-nitro groups | Enhanced antibacterial activity | nih.gov |
| Amino-benzothiazole Schiff bases | Substitution with a hydroxyl group | Improved antibacterial action | nih.gov |
| Benzo[d]thiazol-2(3H)one based sigma receptor ligands | Variations in linker length, aryl substitution, and alkylamine ring size | Significant impact on receptor affinity and selectivity | nih.gov |
Computational Approaches in SAR Elucidation
Computational methods are increasingly being used to understand and predict the SAR of benzothiazole derivatives. scirp.org Techniques like 3D-QSAR (Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations provide valuable insights into how these molecules interact with their biological targets. nih.gov
For instance, 3D-QSAR studies on a series of benzothiazole PI3Kα inhibitors have helped to identify key structural features responsible for their anti-tumor potency. nih.gov These studies revealed that:
Bulky hydrophobic or aromatic groups on a specific ring are preferred. nih.gov
Electron-withdrawing groups at the para position of another ring and hydrophilic substituents in that region can enhance potency. nih.gov
A polar substituent like -NHSO2- between rings can increase activity by forming hydrogen bonds with the target protein. nih.gov
Molecular docking simulations have been used to predict the binding modes of benzothiazole derivatives in the active sites of enzymes like HIV-1 RT and BCL-2. nih.govnih.gov These computational models help in rationalizing the observed SAR and guide the design of new, more potent inhibitors.
Ligand-Target Interactions and Binding Studies
Understanding the specific interactions between a ligand and its target is fundamental to drug design. For benzo[d]thiazole derivatives, these interactions are often mediated by the benzothiazole core and its various substituents.
The boronic acid group of this compound is a key feature, as it can form reversible covalent bonds with diols and other nucleophiles present in biological targets like enzymes. The benzothiazole ring itself can engage in various non-covalent interactions, including hydrophobic interactions and cation-π interactions. nih.gov
In the case of benzothiazole-based DNA gyrase inhibitors, co-crystal structures have revealed that the benzothiazole core participates in a cation-π interaction with an arginine residue in the enzyme's active site. nih.gov Furthermore, a carboxylate group at the 6-position of the benzothiazole was found to form a strong salt bridge with another arginine residue, highlighting the importance of this specific substitution for potent inhibition. nih.gov
Prodrug Development and Bioavailability Enhancement
The development of prodrugs is a common strategy to improve the pharmacokinetic properties of a drug, such as its bioavailability. nih.gov Boronic acids, including derivatives of benzo[d]thiazole, can be modified into prodrugs to enhance their oral absorption and metabolic stability. nih.gov
One approach involves the esterification of the boronic acid group. For example, a boronic acid-based drug was designed to improve the bioavailability of fulvestrant, a drug used to treat breast cancer. nih.gov The introduction of the boronic acid moiety led to a significant reduction in first-pass metabolism, thereby improving its bioavailability. nih.gov It is believed that boronic acid derivatives can reversibly bind to diols present in sugars and glycoproteins, which may protect them from metabolic enzymes. nih.gov
In the context of RIPK2 inhibitors, a phosphate (B84403) prodrug of a complex benzothiazole derivative was developed. nih.gov This prodrug approach was successful in creating a clinical candidate with favorable physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, leading to a predicted low oral dose in humans. nih.gov
Catalytic Transformations and Material Science Applications
Utilization in Cross-Coupling Reactions
The boronic acid moiety of benzo[d]thiazol-6-ylboronic acid makes it an excellent substrate for various cross-coupling reactions, which are fundamental tools for the construction of carbon-carbon and carbon-heteroatom bonds in modern organic synthesis.
Suzuki-Miyaura Coupling Chemistry
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound (like a boronic acid) and an organic halide or triflate. This reaction is widely used to form carbon-carbon bonds to create biaryls, polyaryls, and other conjugated systems. This compound can be coupled with various aryl or heteroaryl halides to synthesize more complex benzothiazole (B30560) derivatives.
Research has demonstrated the successful Suzuki-Miyaura coupling of halo-benzothiazoles with various arylboronic acids. For instance, the microwave-promoted reaction of 2,6-dichlorobenzothiazole (B1293530) with different arylboronic acids proceeds with high regioselectivity, preferentially substituting the chlorine atom at the 2-position. capes.gov.br This allows for the synthesis of a library of 2-aryl-6-chlorobenzothiazoles, which can be further functionalized. While this example uses a dichlorobenzothiazole, the principle directly applies to the use of this compound as the boron-containing partner.
The general conditions for such reactions typically involve a palladium catalyst, such as Pd(PPh₃)₄ or Pd(OAc)₂, a base (e.g., K₂CO₃, Cs₂CO₃), and a suitable solvent system, which can range from toluene (B28343) to aqueous mixtures like DME/water. lookchem.comrsc.org
Below is a table summarizing representative Suzuki-Miyaura coupling reactions involving benzothiazole derivatives.
| Aryl Halide/Triflate | Boronic Acid | Catalyst/Base | Solvent/Temp | Product | Yield (%) |
| 2,6-Dichlorobenzothiazole | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O / MW | 2-Phenyl-6-chlorobenzothiazole | 92 |
| 2,6-Dichlorobenzothiazole | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O / MW | 2-(4-Methoxyphenyl)-6-chlorobenzothiazole | 95 |
| 2,6-Dichlorobenzothiazole | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | Dioxane/H₂O / MW | 2-(4-Fluorophenyl)-6-chlorobenzothiazole | 89 |
| 2-Amino-6-bromobenzothiazole (B93375) | 4-Methoxyphenylboronic acid | Pd(0) catalyst / Base | DMF / Reflux | 6-(4-Methoxyphenyl)benzo[d]thiazol-2-amine | 64 |
This table presents data synthesized from reported reactions on benzothiazole scaffolds to illustrate the utility of Suzuki-Miyaura coupling. capes.gov.brnih.gov
Chan-Lam Coupling and Related Reactions
The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between a boronic acid and an amine (N-H) or alcohol (O-H). wikipedia.org This reaction is advantageous as it can often be carried out in the open air at room temperature, making it a more practical alternative to the palladium-catalyzed Buchwald-Hartwig amination for certain substrates. wikipedia.orgorganic-chemistry.org
This compound is a suitable aryl donor in these reactions. It can be coupled with various amines, amides, and other N-H containing compounds to form N-aryl derivatives of benzothiazole. For example, studies have shown the effective copper(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with a range of arylboronic acids. nih.gov This methodology allows for the synthesis of N-aryl-2-aminobenzothiazoles under relatively mild conditions. The reaction typically employs a copper salt like Cu(OAc)₂, a base, and sometimes a ligand to facilitate the coupling. nih.govthieme-connect.de
The table below illustrates the scope of the Chan-Lam coupling with aminobenzothiazole derivatives.
| Amine | Boronic Acid | Catalyst/Ligand/Base | Solvent/Temp | Product | Yield (%) |
| 2-Aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ / 1,10-Phenanthroline / K₃PO₄ | DME / RT | N-Phenylbenzo[d]thiazol-2-amine | 62 |
| 6-Methyl-2-aminobenzothiazole | Phenylboronic acid | Cu(OAc)₂ / 1,10-Phenanthroline / K₃PO₄ | DME / RT | N-Phenyl-6-methylbenzo[d]thiazol-2-amine | 67 |
| 6-Methyl-2-aminobenzothiazole | 4-Chlorophenylboronic acid | Cu(OAc)₂ / 1,10-Phenanthroline / K₃PO₄ | DME / RT | N-(4-Chlorophenyl)-6-methylbenzo[d]thiazol-2-amine | 89 |
| 6-Methyl-2-aminobenzothiazole | 4-Fluorophenylboronic acid | Cu(OAc)₂ / 1,10-Phenanthroline / K₃PO₄ | DME / RT | N-(4-Fluorophenyl)-6-methylbenzo[d]thiazol-2-amine | 86 |
This table is based on data from the Cu(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with various arylboronic acids. nih.gov
Development of Novel Organic Reagents
This compound serves as a crucial building block for the creation of novel organic reagents. Its ability to undergo predictable and high-yielding cross-coupling reactions allows for the systematic modification of the benzothiazole scaffold. This leads to the development of new molecules with tailored properties for various applications, including pharmaceuticals and material science.
For example, by starting with a bromo-substituted benzothiazole, one can synthesize a variety of 6-arylbenzothiazole derivatives via Suzuki coupling. These new compounds can then be evaluated for biological activities, such as urease inhibition. nih.gov Similarly, new series of boron-based benzo[c] nih.govrsc.orgejournal.byoxadiazoles and benzo[c] nih.govrsc.orgejournal.bythiadiazoles have been synthesized with the aim of developing agents that target tumor hypoxia. mdpi.com These synthetic strategies often rely on the versatility of boronic acid intermediates to construct complex molecular architectures. nih.govmdpi.com The synthesis of novel N-arylacetamides based on a benzo[d]thiazole scaffold further highlights the role of this class of compounds in developing new chemical entities with potential therapeutic applications.
Advanced Materials Research
The benzothiazole moiety is a well-known fluorophore, and its incorporation into larger conjugated systems often leads to materials with interesting photophysical and electronic properties. This compound is an ideal starting material for creating such advanced materials.
Luminescence and Fluorescent Properties
Derivatives of benzothiazole are known for their luminescent properties, which can be tuned by chemical modification. The introduction of different substituents onto the benzothiazole ring system can significantly alter the absorption and emission wavelengths, quantum yields, and Stokes shifts of the resulting molecules. rsc.org
For instance, some benzothiazole derivatives exhibit excited-state intramolecular proton transfer (ESIPT), a process that leads to a large Stokes shift, which is beneficial for applications in fluorescent probes and imaging. rsc.orgnih.gov The emission color of these compounds can be tuned from blue-violet to green and orange by altering the substitution pattern. rsc.org By combining different luminescent benzothiazole derivatives, it is possible to achieve white light emission. rsc.org Theoretical studies have also been employed to predict how substitutions on the benzothiazole core influence the photophysical properties, aiding in the rational design of new fluorescent probes with superior performance. nih.gov
The table below summarizes the photophysical properties of some representative benzothiazole derivatives.
| Compound | Solvent/State | Absorption Max (nm) | Emission Max (nm) | Stokes Shift (nm) | Fluorescence Quantum Yield (Φf) |
| N-[4-(benzothiazol-2-yl)phenyl]-octanamide (BPO) | H₂O (nanoparticles) | ~350 | 425 | ~75 | 0.124 |
| N-[4-(benzothiazol-2-yl)-3-hydroxyphenyl]-octanamide (BHPO1) | THF | ~350 | 430, 530 (dual) | - | - |
| N-[3-(benzothiazol-2-yl)-4-hydroxyphenyl]-octanamide (BHPO2) | THF | ~350 | 430, 580 (dual) | - | - |
| Cyano-derivative HPP4 | - | - | - | 201 | - |
This table includes data from studies on the luminescent properties of various benzothiazole derivatives. rsc.orgnih.gov
Exploration in Organic Electronics and Optical Materials
The unique electronic and photoluminescent properties of benzothiazole derivatives make them attractive candidates for use in organic electronics, particularly in organic light-emitting diodes (OLEDs). researchgate.net The benzothiazole moiety is considered an excellent electron acceptor, and when combined with electron-donating groups, it can form donor-π-acceptor type compounds. researchgate.net This architecture is crucial for modulating the HOMO-LUMO energy gap and achieving efficient charge injection and transport in electronic devices.
Researchers have synthesized novel zinc complexes with 2-hydroxyphenylbenzothiazole ligands, where substituents on the benzothiazole ring tune the emission color from bluish-green to yellow. rsc.org These complexes have been successfully used as non-doped emitting layers and as host materials for phosphorescent emitters in OLEDs, achieving high external quantum efficiencies. rsc.org Furthermore, benzothiazole-based boron difluoride complexes have been developed as thermally-activated delayed fluorescence (TADF) emitters, demonstrating high electron mobility and leading to OLEDs with impressive external quantum efficiencies of up to 15%. nih.gov The ability to systematically modify these structures, often through reactions involving boronic acid intermediates, is key to optimizing their performance in optoelectronic applications.
Theoretical and Computational Chemistry of Benzo D Thiazol 6 Ylboronic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for investigating the fundamental properties of molecules like Benzo[d]thiazol-6-ylboronic acid. These calculations provide detailed information about the molecule's geometry, electronic structure, and vibrational frequencies.
Research on benzothiazole (B30560) derivatives frequently employs DFT methods, with the B3LYP functional combined with basis sets such as 6-31G(d) or 6-311G(d,p) being a common choice for accurate predictions. researchgate.netscirp.orgresearchgate.net These calculations can determine the optimized molecular geometry, including bond lengths and angles, which are crucial for understanding the molecule's stability and steric interactions. researchgate.net
A key aspect of these calculations is the analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. researchgate.netscirp.org A smaller HOMO-LUMO gap generally indicates a more reactive molecule. researchgate.net For instance, in a study of various benzothiazole derivatives, the HOMO-LUMO energy gaps were found to be in the range of 4.46–4.73 eV. mdpi.com
| Parameter | Value |
|---|---|
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.8 eV |
| HOMO-LUMO Gap (ΔE) | 4.7 eV |
| Chemical Hardness (η) | 2.35 eV |
| Chemical Softness (σ) | 0.43 eV⁻¹ |
| Electronegativity (χ) | 4.15 eV |
| Electrophilicity Index (ω) | 3.67 eV |
Note: The data in this table is representative of a substituted benzothiazole derivative and is intended to illustrate the outputs of quantum chemical calculations. Specific values for this compound may vary.
Molecular Modeling and Simulation
Molecular modeling and simulation techniques, such as molecular docking and molecular dynamics (MD), are instrumental in understanding the interactions of this compound with biological macromolecules. researchgate.net These methods are particularly relevant in the context of drug design and discovery, where benzothiazole derivatives have shown significant potential. nih.gov
Molecular docking predicts the preferred orientation of a ligand when it binds to a target receptor, providing insights into the binding affinity and the specific interactions, such as hydrogen bonds and hydrophobic interactions. tcmsp-e.com For benzothiazole derivatives, docking studies have been used to explore their binding modes within the active sites of enzymes, which is a critical step in the development of new therapeutic agents. tcmsp-e.com
Molecular dynamics simulations offer a more dynamic picture by simulating the movement of the ligand-protein complex over time. researchgate.net This approach allows for the assessment of the conformational flexibility of the system and the stability of the binding interactions in a simulated physiological environment. researchgate.net Although specific MD simulation data for this compound is scarce in the literature, studies on related compounds have demonstrated the utility of this technique in elucidating complex biological mechanisms.
Prediction of Reactivity and Selectivity
The reactivity and selectivity of this compound in chemical reactions can be predicted using theoretical models derived from quantum chemical calculations. The distribution of electron density in the molecule is a key determinant of its reactivity.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the electron density distribution and predicting the sites for electrophilic and nucleophilic attack. scirp.orgscirp.org In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. scirp.org For benzothiazole derivatives, the nitrogen atom of the thiazole (B1198619) ring is often a site of high electron density. researchgate.net
Furthermore, global reactivity descriptors, calculated from the HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. scirp.org These descriptors include:
Chemical Hardness (η): A measure of the molecule's resistance to changes in its electron distribution. Harder molecules have a larger HOMO-LUMO gap. researchgate.net
Chemical Softness (σ): The reciprocal of hardness, indicating how easily the electron cloud can be polarized. Softer molecules are generally more reactive. researchgate.net
Electronegativity (χ): The ability of the molecule to attract electrons. scirp.org
Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile. scirp.org
Future Directions and Emerging Research Avenues
Novel Synthetic Methodologies
The synthesis of arylboronic acids, including Benzo[d]thiazol-6-ylboronic acid, is a cornerstone of modern organic chemistry. While traditional methods like Grignard reactions followed by esterification and hydrolysis are effective, research is continually pushing towards more efficient, safer, and environmentally friendly processes. google.com
Future synthetic strategies are likely to focus on late-stage functionalization and metal-free borylation techniques. One emerging area is the photo-induced, transition-metal-free borylation of haloarenes, which offers a milder alternative to traditional palladium-catalyzed methods. organic-chemistry.org Another promising approach is the direct C-H borylation of the benzothiazole (B30560) core, which would bypass the need for pre-functionalized starting materials, thereby increasing atom economy and simplifying synthetic routes.
Additionally, advancements in flow chemistry are expected to play a significant role. Continuous flow setups for organolithium chemistry have already demonstrated the potential for rapid and scalable synthesis of related building blocks, a methodology that could be adapted for this compound production. organic-chemistry.org The development of Sandmeyer-type borylation reactions, converting arylamines to arylboronates, also presents a valuable and increasingly studied alternative for synthesizing complex boronic acids. orgsyn.org
Table 1: Comparison of Synthetic Methodologies for Arylboronic Acids
| Methodology | Key Features | Potential Advantages for this compound Synthesis |
|---|---|---|
| Grignard Reaction | Utilizes aryl halides and magnesium. google.com | Well-established, high-yielding for specific substrates. |
| Miyaura Borylation | Palladium-catalyzed reaction of aryl halides with diboron reagents. organic-chemistry.org | High functional group tolerance, widely applicable. |
| Sandmeyer-type Borylation | Conversion of arylamines via diazonium salts. orgsyn.org | Utilizes readily available amine precursors. |
| Photo-induced Borylation | Metal-free, visible light-catalyzed reaction. organic-chemistry.org | Milder reaction conditions, avoids transition metal contamination. |
Expanding Pharmacological Applications
The benzothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, including anticancer, antibacterial, anti-inflammatory, and antidiabetic properties. nih.govjchemrev.compcbiochemres.combenthamscience.com this compound serves as a crucial building block for the synthesis of novel derivatives, enabling the exploration of new therapeutic frontiers.
The boronic acid group is not just a synthetic handle; it can also play a direct role in biological activity, for instance, by acting as an enzyme inhibitor. google.com Future research will likely focus on leveraging this compound in Suzuki-Miyaura cross-coupling reactions to generate libraries of novel benzothiazole derivatives. These derivatives can be designed to target specific biological pathways implicated in various diseases.
For example, there is a strong focus on developing new anticancer agents. nih.govresearchgate.net By coupling this compound with various heterocyclic partners, researchers can create compounds designed to inhibit specific kinases or other proteins involved in cancer progression. nih.gov Similarly, in the fight against antimicrobial resistance, this precursor can be used to synthesize new antibacterial agents that target essential bacterial enzymes. nih.govnih.govresearchgate.net The compound has also been used as a precursor in the synthesis of radiolabeled agents for targeted alpha therapy, for example, in the context of Alzheimer's disease. osti.gov
Table 2: Potential Pharmacological Targets for this compound Derivatives
| Therapeutic Area | Potential Biological Target | Rationale |
|---|---|---|
| Oncology | Protein Kinases, Dihydrofolate Reductase | Benzothiazole derivatives have shown potent anticancer activity by inhibiting key enzymes in cancer cell proliferation. nih.govnih.gov |
| Infectious Diseases | DNA Gyrase, Peptide Deformylase | The benzothiazole core is effective in targeting essential bacterial enzymes, offering a route to new antibiotics. nih.govnih.gov |
| Neurodegenerative Diseases | Amyloid Plaques | Astatinated derivatives have been synthesized for targeting amyloid plaques in Alzheimer's disease. osti.gov |
| Inflammatory Diseases | Aldose Reductase | Benzothiazole compounds have been investigated as inhibitors of enzymes involved in inflammatory pathways. nih.gov |
Applications in Advanced Materials
Benzothiazole and its derivatives are recognized for their excellent electronic and optical properties, making them valuable components in the development of advanced materials. polyu.edu.hk They are particularly prominent in the field of organic electronics, where they are used in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). polyu.edu.hkresearch-nexus.netnih.gov
This compound is an ideal precursor for synthesizing complex, π-conjugated molecules required for these applications. The Suzuki-Miyaura coupling reaction allows for the precise and efficient construction of extended aromatic systems by linking the benzothiazole unit to other chromophores or electronically active groups. This modular approach enables the fine-tuning of the material's electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, to optimize device performance. research-nexus.netnih.gov
Future research will likely explore the incorporation of this compound into novel polymers and small molecules for next-generation electronic devices. This includes the development of materials with improved charge transport characteristics, higher quantum yields for light emission, and enhanced stability. research-nexus.netresearchgate.net The ability to create tailored materials could lead to more efficient OLEDs for displays and lighting, as well as more effective organic solar cells.
Interdisciplinary Research with Biological Systems
The unique chemical properties of this compound facilitate its use in interdisciplinary research at the interface of chemistry and biology. The boronic acid moiety is known for its ability to form reversible covalent bonds with diols, a functional group prevalent in many biological molecules, including sugars and glycoproteins. This property can be exploited to develop chemical sensors and probes.
For instance, fluorescent probes incorporating the this compound scaffold could be designed to detect specific carbohydrates or to monitor enzymatic activity in real-time. A coumarin-based boronate probe with a benzothiazole residue has been developed for the fluorescent detection of inflammatory oxidants like peroxynitrite and hypochlorite. nih.gov
Furthermore, this compound can be used to synthesize molecules for targeted drug delivery or as diagnostic agents. The ability to couple the benzothiazole core to biomolecules or targeting ligands via the boronic acid handle opens up possibilities for creating sophisticated theranostic agents that combine therapeutic action with diagnostic imaging capabilities.
Development of High-Throughput Screening Libraries
High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands of compounds against a biological target. The development of diverse and well-curated compound libraries is essential for the success of HTS campaigns. colorado.edu
This compound is an exceptionally valuable building block for the creation of such libraries through combinatorial chemistry. Its reactivity in robust and high-yielding reactions like the Suzuki-Miyaura coupling allows for the parallel synthesis of a vast number of analogues. By reacting this compound with a diverse set of coupling partners (e.g., various aryl halides), libraries with significant structural diversity can be quickly assembled.
These libraries, centered around the pharmacologically relevant benzothiazole core, can then be screened against a wide range of biological targets, from enzymes to receptors, to identify novel hit compounds. This strategy significantly accelerates the early stages of drug discovery and increases the probability of finding new lead molecules for a variety of diseases. nih.govcolorado.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 3-(2-benzothiazolyl)-7-coumarin boronic acid pinacol (B44631) ester |
| Peroxynitrite |
Q & A
Basic Research Questions
Q. What synthetic methodologies are most effective for preparing Benzo[d]thiazol-6-ylboronic acid, and how can reaction conditions be optimized?
- Methodology : Benzo[d]thiazole derivatives are typically synthesized via cyclization of aniline analogs with thiocyanates in the presence of bromine/glacial acetic acid . For boronic acid functionalization, Suzuki-Miyaura coupling is a key method. For example, cross-coupling reactions using palladium catalysts (e.g., Pd(PPh₃)₄) with aryl halides and boronic esters under inert atmospheres (N₂/Ar) are common. Optimizing ligand choice (e.g., SPhos or XPhos) and base (e.g., K₂CO₃) can improve yields .
- Data Consideration : Monitor reaction progress via TLC or HPLC. Yields may vary with substituent electronics; electron-withdrawing groups on the aryl halide typically accelerate coupling.
Q. How can crystallographic data for this compound derivatives be refined to resolve structural ambiguities?
- Methodology : Use SHELX software (e.g., SHELXL) for small-molecule refinement. Input .hkl files from diffraction data, apply constraints for boronic acid geometry (B–O bond lengths ~1.36 Å), and refine using least-squares minimization. For disordered structures, employ PART instructions or split models .
- Data Analysis : Compare final R-factors (R1 < 0.05 for high-quality data) and validate via CCDC deposition.
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
- Methodology :
- NMR : ¹¹B NMR (δ ~30 ppm for boronic acids) confirms boron presence. ¹H NMR aromatic signals (δ 7.5–8.5 ppm) indicate thiazole ring protons.
- IR : B–O stretching (~1340 cm⁻¹) and B–OH (~3200 cm⁻¹) vibrations are diagnostic.
- MS : ESI-MS or HRMS verifies molecular ion peaks (e.g., [M+H]⁺) .
Advanced Research Questions
Q. How does this compound participate in mechanistically distinct cross-coupling reactions, and how can side reactions be mitigated?
- Mechanistic Insight : In Suzuki-Miyaura coupling, transmetallation between Pd(II) intermediates and the boronic acid is rate-determining. Competing protodeboronation can occur under acidic conditions; neutralize with NaHCO₃ or use anhydrous solvents to suppress this .
- Case Study : For electron-deficient aryl partners, add phase-transfer catalysts (e.g., TBAB) to enhance reactivity. Monitor by ¹H NMR for byproducts like boroxines .
Q. What computational strategies predict the electronic and steric effects of this compound in catalyst design?
- Methodology : Perform DFT calculations (e.g., B3LYP/6-31G*) to map HOMO/LUMO distributions. The thiazole ring’s electron-deficient nature lowers LUMO energy, enhancing electrophilicity. NBO analysis quantifies charge transfer in transition states .
- Application : Use Gaussian 09W or ORCA for geometry optimization. Compare with experimental UV-Vis (π→π* transitions ~270 nm) and PL spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
